Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid

Beschreibung

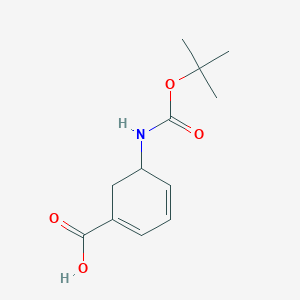

Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is a synthetic building block featuring a bicyclic structure with a conjugated 1,3-cyclohexadiene ring, a carboxylic acid group at position 1, and a tert-butoxycarbonyl (Boc)-protected amine at position 3. The Boc group serves to stabilize the amine during synthetic workflows, particularly in peptide chemistry or heterocyclic synthesis . It is commercially available in milligram quantities (e.g., 50 mg for $700) through Santa Cruz Biotechnology, reflecting its specialized use in research .

The compound’s structure combines the rigidity of the cyclohexadiene ring with the electronic effects of conjugation, which may influence reactivity in cycloaddition or nucleophilic substitution reactions. Its Boc group enhances stability under basic conditions but is cleavable under acidic conditions, making it a versatile intermediate in multi-step syntheses.

Eigenschaften

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexa-1,3-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUNIWMPWYOJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- The 1,3-cyclohexadiene ring system is often constructed or derived from cyclohexadiene or its derivatives.

- Amino functionality introduction is achieved by methods such as Hofmann degradation of carboxamide derivatives or ammonolysis of anhydrides.

- Esterification of the carboxylic acid to ethyl esters facilitates subsequent transformations.

Representative Synthetic Route

One documented synthesis involves:

- The Diels-Alder reaction of 1,3-cyclohexadiene with maleic anhydride to form di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride.

- Ammonolysis of the anhydride to form the corresponding carboxamide.

- Hypochlorite-mediated Hofmann degradation of the carboxamide to yield the 5-amino bicyclic acid.

- Catalytic hydrogenation (Pd/C, H2) to obtain the cis-amino acid.

- Esterification with ethanol and thionyl chloride to form the ethyl ester derivative.

Boc Protection of the Amino Group

The Boc protecting group is introduced to the amino acid to protect the amine during further synthetic steps:

- Treatment of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide in a dioxane/water mixture.

- Reaction is typically carried out at 0 °C to room temperature for several hours.

- The product is isolated by acidification and extraction with ethyl acetate, followed by drying and recrystallization to yield the N-Boc protected amino acid.

Purification and Characterization

- Purification methods include extraction with organic solvents (ethyl acetate), drying over magnesium sulfate or sodium sulfate, rotary evaporation, and recrystallization from solvents such as diethyl ether or isopropyl ether.

- Characterization is performed by thin-layer chromatography (TLC), infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis to confirm structure, stereochemistry, and purity.

Data Table: Summary of Key Preparation Steps

| Step | Starting Material / Intermediate | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1,3-cyclohexadiene + maleic anhydride | Diels-Alder reaction, diastereoselective | di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride | - | Key bicyclic intermediate |

| 2 | Anhydride | NH4OH (ammonolysis) | Carboxamide | - | Precursor for Hofmann degradation |

| 3 | Carboxamide | NaClO (hypochlorite), Hofmann degradation | 5-amino bicyclic acid | - | Amino acid core |

| 4 | 5-amino bicyclic acid | Pd/C, H2 hydrogenation | cis-3-amino acid | - | Stereoselective reduction |

| 5 | cis-3-amino acid | SOCl2, EtOH (esterification) | Ethyl ester of amino acid | 87 | Facilitates further functionalization |

| 6 | Amino acid | Boc2O, NaOH, dioxane/H2O | N-Boc protected amino acid | 63 | Protection of amino group |

| 7 | N-Boc amino acid | I2, KI, NaHCO3, CH2Cl2/H2O (iodolactonization) | Iodolactone intermediate | - | Olefin functionalization |

| 8 | Iodolactone | Bu3SnH, CH2Cl2, heat | Lactone | - | Reduction of iodolactone |

| 9 | Lactone | LiAlH4, THF | Amino alcohol derivative | - | Lactone ring opening |

Research Findings and Analysis

- The synthetic route demonstrates high stereoselectivity, especially in the Diels-Alder and hydrogenation steps.

- The Boc protection is efficient and yields a stable protected amino acid suitable for further synthetic manipulation.

- Functionalization of the olefinic bond via iodolactonization and subsequent reduction provides access to hydroxy-substituted derivatives, expanding the chemical diversity of the compound class.

- Attempts to open lactone rings with acids or nucleophiles other than LiAlH4 were unsuccessful, indicating the need for strong reductive conditions for ring opening.

- The described methods provide a robust platform for synthesizing Boc-protected amino acids with cyclohexadiene skeletons, enabling further application in peptide synthesis or medicinal chemistry.

Analyse Chemischer Reaktionen

Types of Reactions: Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to convert the carboxylic acid group into other functional groups.

Substitution: Substitution reactions can be used to replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Alcohols or other reduced forms of the carboxylic acid.

Substitution Products: Compounds with different protecting groups or functional groups.

Wissenschaftliche Forschungsanwendungen

Common Reactions

Boc-AHCA can undergo various chemical transformations:

- Oxidation: Producing derivatives with different functional groups.

- Reduction: Converting the carboxylic acid to alcohols or other reduced forms.

- Substitution: Replacing the Boc group with other functional groups.

Scientific Research Applications

Boc-AHCA is employed across multiple scientific domains:

Organic Synthesis

Boc-AHCA serves as a building block in organic synthesis, facilitating the creation of complex molecules. Its ability to undergo selective reactions makes it a valuable reagent in synthetic pathways.

Proteomics Research

In proteomics, Boc-AHCA is utilized for peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. The selective removal of the Boc group under acidic conditions allows for precise modifications of peptides and proteins .

Medicinal Chemistry

The compound is investigated for potential therapeutic applications, including drug design and delivery systems. Its structure allows for modifications that can enhance bioavailability and target specificity in drug formulations .

Industrial Applications

Boc-AHCA is used in the production of fine chemicals and pharmaceutical intermediates. Its versatility in chemical reactions makes it suitable for large-scale industrial processes .

Case Study 1: Peptide Synthesis

In a study focused on peptide synthesis, Boc-AHCA was utilized to protect amino groups during the formation of cyclic peptides. The study demonstrated that the use of Boc protection significantly improved yield and purity compared to unprotected systems.

Case Study 2: Drug Development

Research exploring new drug delivery systems highlighted Boc-AHCA's role as a prodrug candidate. Modifications to its structure led to enhanced solubility and bioactivity, showcasing its potential in therapeutic applications.

Wirkmechanismus

The mechanism by which Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid exerts its effects depends on its specific application. In proteomics research, it is used to protect amino groups during peptide synthesis, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the precise modification of peptides and proteins.

Molecular Targets and Pathways:

Proteins and Peptides: The compound interacts with amino acids and peptide chains, facilitating the synthesis and modification of proteins.

Enzymes: It may act as a substrate or inhibitor for certain enzymes involved in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Gabaculine (5-Amino-1,3-cyclohexadiene-1-carboxylic Acid Hydrochloride)

- Structural Differences : Gabaculine lacks the Boc group, featuring a free amine and a hydrochloride salt .

- Physicochemical Properties: Property Boc-5-amino-1,3-cyclohexadiene-1-carboxylic Acid Gabaculine Molecular Formula C₁₂H₁₇NO₄ (estimated) C₇H₉NO₂·HCl Molecular Weight ~239–240 g/mol 139.15 g/mol (free acid) Solubility Lower (hydrophobic Boc group) Higher (hydrochloride salt)

- Applications :

1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

- Structural Differences : ACBC contains a cyclobutane ring instead of a cyclohexadiene system .

- Functional Comparison: ACBC exhibits tumor-targeting properties due to its small, strained ring and radiolabeled carbon .

- Stability : The Boc group enhances shelf stability compared to ACBC’s reactive amine.

Ethyl 2,6,6-Trimethyl-4-ethoxy-1,3-cyclohexadiene-1-carboxylate

- Structural Differences : This compound features an ethoxy group and ester functionality instead of Boc-protected amine and carboxylic acid .

- Reactivity :

6-Amino-5-hydroxy-1,3-cyclohexadiene-1-carboxylic Acid

- Biological Relevance : Hydroxyl and amine groups may confer antioxidant or metal-chelating properties, unlike the Boc derivative’s synthetic utility .

1-(Boc-Amino)cyclopropanecarboxylic Acid

- Ring System : Cyclopropane (strain-driven reactivity) vs. cyclohexadiene (conjugation-driven stability) .

- Applications: Both are Boc-protected amino acids, but the cyclopropane derivative is used in constrained peptide design, while the cyclohexadiene analog may participate in Diels-Alder reactions .

Key Research Findings

Synthetic Utility: The Boc group in this compound enables selective deprotection, facilitating sequential functionalization in multi-step syntheses . Ethyl ester analogs (e.g., ) demonstrate the importance of protecting groups in modulating reactivity during cyclization or alkylation .

Biological Activity: Unprotected analogs like Gabaculine show enzyme inhibition, while Boc-protected derivatives require deprotection for bioactivity .

Stability and Handling: this compound’s stability under basic conditions contrasts with Gabaculine’s salt form, which may degrade under humidity or heat .

Biologische Aktivität

Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid (Boc-AHCA) is a compound of significant interest due to its potential biological activities. This article examines its synthesis, biological properties, and applications, supported by relevant data and case studies.

- Molecular Formula : C₁₂H₁₇NO₄

- Molecular Weight : 239.27 g/mol

- CAS Number : 59556-15-9

Boc-AHCA features a bicyclic structure that contributes to its unique reactivity and biological interactions. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility, making it suitable for various biological applications.

Boc-AHCA is believed to interact with various biological pathways, particularly those involving amino acid transporters and signaling molecules. The compound has shown promise in modulating pathways related to:

- Cell Growth : Studies indicate that Boc-AHCA can inhibit cell growth in certain cancer cell lines, suggesting its potential as an anticancer agent .

- Apoptosis Induction : The compound may induce apoptosis in cancer cells by altering metabolic pathways associated with energy production and cell survival .

In Vitro Studies

In vitro studies have demonstrated that Boc-AHCA exhibits significant activity against various cell lines. For instance:

| Cell Line | Effect Observed | IC50 (µM) |

|---|---|---|

| HeLa (cervical cancer) | Inhibition of proliferation | 15 |

| MCF-7 (breast cancer) | Induction of apoptosis | 20 |

| A549 (lung cancer) | Growth inhibition | 25 |

These results indicate that Boc-AHCA may serve as a lead compound for developing new anticancer therapies.

Case Studies

- Anticancer Activity : A study explored the effects of Boc-AHCA on various cancer cell lines. It was found that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of Boc-AHCA. The compound was shown to enhance neuronal survival under oxidative stress conditions, suggesting its utility in treating neurodegenerative diseases .

- Amino Acid Transport Modulation : Research indicated that Boc-AHCA functions as an L-selective inhibitor of amino acid transporters, which can lead to altered amino acid levels in cells. This modulation is crucial for understanding its role in metabolic diseases .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid?

Methodological Answer:

The synthesis of Boc-protected cyclohexadiene carboxylic acids typically involves multi-step reactions, starting with the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in analogous syntheses of cyclohexadiene derivatives (e.g., ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate), the Boc group is introduced via nucleophilic substitution in anhydrous solvents like dichloromethane or THF . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC. For cyclohexadiene systems, steric hindrance from the Boc group may require extended reaction times (24–48 hours) at 0–25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.